

Technical Guide: Physicochemical Characterization of 4-Chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzamide

Cat. No.: B092726

[Get Quote](#)

A Senior Application Scientist's Perspective on Melting and Boiling Point Determination

Introduction

4-Chloro-3-nitrobenzamide ($C_7H_5ClN_2O_3$) is a key chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.^[1] Its molecular structure, featuring a chlorinated and nitrated benzene ring attached to a carboxamide group, imparts specific chemical reactivity that is valuable in multi-step organic synthesis. For researchers and professionals in drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, purification, formulation, and quality control.

This guide provides an in-depth examination of two critical thermal properties of **4-Chloro-3-nitrobenzamide**: its melting and boiling points. We will move beyond a simple recitation of values to discuss the underlying principles of their determination, the practical implications of these properties, and the rigorous experimental protocols required for their accurate measurement.

Core Physicochemical Properties

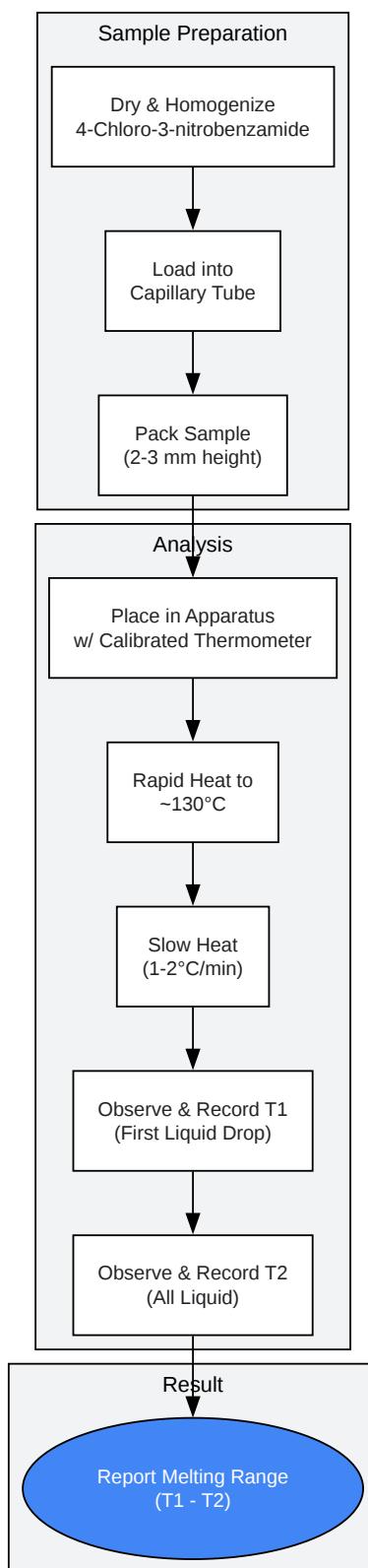
The melting and boiling points are sensitive indicators of a compound's identity, purity, and intermolecular forces. For a crystalline solid like **4-Chloro-3-nitrobenzamide**, a sharp melting point range is often the first indicator of high purity.

Data Summary

For clarity, the key physical and chemical identifiers for **4-Chloro-3-nitrobenzamide** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClN ₂ O ₃	[2] [3]
Molecular Weight	~200.58 g/mol	[2] [3]
CAS Number	16588-06-0	[2] [3] [4]
Appearance	White to pale yellow crystalline powder	[1] [2]
Melting Point	148-154°C	[2] [3]
Boiling Point	315.6 ± 27.0 °C (Predicted)	[2]

Expert Insight: The observed melting point range of 148-154°C is typical for a small organic molecule of this nature. The ~6°C variance reported across different suppliers highlights the importance of in-house verification, as minor impurities can depress and broaden this range. The boiling point is a predicted value, suggesting that experimental determination is uncommon, likely due to the compound's high thermal lability. At such elevated temperatures, decomposition is a significant risk, which could lead to inaccurate and hazardous measurements.


Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point is a foundational technique in chemical analysis. The capillary method, or Thiele tube method, remains a reliable and widely used approach. The principle hinges on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology

- Sample Preparation:
 - Ensure the **4-Chloro-3-nitrobenzamide** sample is completely dry and homogenous. If necessary, gently crush the crystalline powder to a fine consistency using a mortar and pestle. This ensures uniform packing and heat transfer.
 - Tap the open end of a glass capillary tube into the powder sample, forcing a small amount of material into the tube.
 - Invert the tube and gently tap the sealed end on a hard surface to pack the powder down. The ideal sample height is 2-3 mm for optimal heat distribution.
- Apparatus Setup:
 - Place the packed capillary tube into the heating block or oil bath of a calibrated melting point apparatus.
 - Position the thermometer or temperature probe to ensure its bulb is level with the sample.
- Heating and Observation:
 - Begin heating the apparatus at a rapid rate (e.g., 10-15°C per minute) to approach the expected melting range (~148°C).
 - Approximately 20°C below the expected melting point, significantly reduce the heating rate to 1-2°C per minute. This slow ramp rate is critical for thermal equilibrium and ensures an accurate reading.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Continue heating at the slow rate and record the temperature (T_2) at which the last solid crystal melts.
 - The melting point is reported as the range $T_1 - T_2$.

Workflow Diagram: Capillary Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point via the capillary method.

Trustworthiness through Self-Validation: A sharp, narrow melting range (e.g., within 1-2°C) is a strong indicator of a pure compound. If the observed range is broad or significantly lower than the literature value, it suggests the presence of impurities, necessitating further purification steps such as recrystallization.

Boiling Point Considerations

As previously noted, the boiling point of **4-Chloro-3-nitrobenzamide** is a predicted value.[\[2\]](#) Attempting to determine this experimentally at atmospheric pressure would likely result in significant thermal decomposition before boiling is achieved. The nitro and amide functional groups can be susceptible to degradation at temperatures exceeding 300°C.

Expert Insight: Should an experimental boiling point be required, the only viable method would be under reduced pressure (vacuum distillation). By lowering the ambient pressure, the temperature required to induce boiling is significantly reduced. The relationship between pressure and boiling point can be empirically described by the Clausius-Clapeyron equation. This technique protects the compound from thermal decomposition, but the results must be reported with the corresponding pressure at which they were measured.

Conclusion

The melting point of **4-Chloro-3-nitrobenzamide** (148-154°C) serves as a critical parameter for its identification and purity assessment, while its high, predicted boiling point (~316°C) underscores its low volatility and potential for thermal decomposition at elevated temperatures. For professionals in pharmaceutical and chemical development, rigorous and well-documented determination of these properties is fundamental to ensuring the consistency, quality, and safety of the synthetic processes and final products that utilize this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]
- 2. 4-CHLORO-3-NITROBENZAMIDE price,buy 4-CHLORO-3-NITROBENZAMIDE - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-3-nitrobenzamide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 4-Chloro-3-nitrobenzamide | C7H5CIN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 4-Chloro-3-nitrobenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092726#4-chloro-3-nitrobenzamide-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com